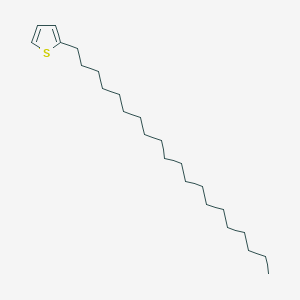
Thiophene, 2-eicosyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Icosylthiophene is an organic compound with the molecular formula C24H44S. It belongs to the class of thiophene derivatives, which are heterocyclic compounds containing a sulfur atom in a five-membered ring. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry .
Méthodes De Préparation
The synthesis of 2-Icosylthiophene can be achieved through various methods. One common approach involves the condensation reaction of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions . Another method includes the use of phosphorus decasulfide or Lawesson’s reagent as sulfur-transferring reagents to synthesize thiophene derivatives from linear alkynyl nitriles . Industrial production methods often involve the use of metal-free dehydration and sulfur cyclization of alkynols with elemental sulfur or EtOCS2K, providing substituted thiophenes in good yields .
Analyse Des Réactions Chimiques
2-Icosylthiophene undergoes various chemical reactions, including:
Oxidation: Thiophene derivatives can be oxidized to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reduction of thiophene derivatives can lead to the formation of dihydrothiophenes. Lithium aluminum hydride is a typical reducing agent used in these reactions.
Substitution: Electrophilic substitution reactions are common for thiophene derivatives. Reagents such as bromine or chlorine can be used to introduce halogen atoms into the thiophene ring.
Coupling Reactions: Thiophene derivatives can undergo coupling reactions with aryl or heteroaryl bromides in the presence of palladium catalysts to form biaryl compounds.
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 2-Icosylthiophene involves its interaction with specific molecular targets and pathways. Thiophene derivatives can act as inhibitors of enzymes or receptors, leading to the modulation of biological processes. For example, some thiophene-based drugs inhibit voltage-gated sodium channels, which are crucial for the transmission of nerve impulses . The exact molecular targets and pathways depend on the specific structure and functional groups of the thiophene derivative.
Comparaison Avec Des Composés Similaires
2-Icosylthiophene can be compared with other thiophene derivatives such as:
2-Butylthiophene: Used in the synthesis of anticancer agents.
2-Octylthiophene: Used in the synthesis of anti-atherosclerotic agents.
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure.
The uniqueness of 2-Icosylthiophene lies in its long alkyl chain, which can influence its physical properties and interactions with biological targets. This makes it a valuable compound for specific applications where such properties are desired.
Propriétés
Formule moléculaire |
C24H44S |
|---|---|
Poids moléculaire |
364.7 g/mol |
Nom IUPAC |
2-icosylthiophene |
InChI |
InChI=1S/C24H44S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-21-24-22-20-23-25-24/h20,22-23H,2-19,21H2,1H3 |
Clé InChI |
GDJGNCNOJAAZAW-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCCCC1=CC=CS1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















